molecular formula C25H26N4O2S B604940 1Z105 CAS No. 1438280-73-9

1Z105

Cat. No.: B604940
CAS No.: 1438280-73-9
M. Wt: 446.6 g/mol
InChI Key: XIGDXFCDNWREER-UHFFFAOYSA-N
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Description

UNII-YS8VEM6ZWU (CAS No. 63010-71-9) is a fluorinated heterocyclic compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Its IUPAC name and structural features are consistent with derivatives of 8-fluoroquinolin-4-ol, as evidenced by its synthesis routes involving triflic anhydride (Tf₂O) and other reagents . Key physicochemical properties include:

  • Boiling point: Not explicitly stated, but inferred to be moderate based on its synthesis in solvents like dichloromethane and tetrahydrofuran.
  • Hydrogen bond acceptors/donors: 2 acceptors, 1 donor, influencing solubility and bioavailability.

The compound is synthesized via multi-step reactions, such as the oxidation of 8-fluoroquinolin-4-ol with Tf₂O in the presence of triethylamine, yielding a triflate intermediate that is further functionalized .

Properties

CAS No.

1438280-73-9

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

N-cyclohexyl-2-(5-methyl-4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H26N4O2S/c1-28-20-15-9-8-14-19(20)22-23(28)24(31)29(18-12-6-3-7-13-18)25(27-22)32-16-21(30)26-17-10-4-2-5-11-17/h3,6-9,12-15,17H,2,4-5,10-11,16H2,1H3,(H,26,30)

InChI Key

XIGDXFCDNWREER-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1Z105, 1Z-105, 1Z 105

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares UNII-YS8VEM6ZWU with structurally and functionally analogous fluorinated heterocycles, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Pharmacokinetic Properties
UNII-YS8VEM6ZWU (63010-71-9) C₉H₆FNO 163.15 Fluoroquinoline, hydroxyl Tf₂O-mediated oxidation Moderate GI absorption, non-BBB permeable
3-Hydroxymethyl-4-fluoroquinoline (N/A) C₁₀H₈FNO 177.18 Fluoroquinoline, hydroxymethyl Formaldehyde/NaOH alkylation Higher polarity, enhanced solubility
N,N-Dimethyl-N-phenylsulfamide derivatives (e.g., CAS 232) C₈H₁₀FN₃O₂S 231.25 Sulfamide, dimethylamino Multi-step nucleophilic substitution Likely CYP inhibition due to sulfonamide group
4-Chloro-3-methylquinoline (N/A) C₁₀H₈ClN 177.63 Chloroquinoline, methyl Friedländer synthesis Increased lipophilicity, BBB penetration

Key Findings :

Hydroxyl and hydroxymethyl derivatives (e.g., 3-hydroxymethyl-4-fluoroquinoline) show improved aqueous solubility but reduced membrane permeability compared to UNII-YS8VEM6ZWU .

Synthetic Complexity :

  • UNII-YS8VEM6ZWU requires specialized reagents like Tf₂O, whereas analogs such as N,N-dimethyl sulfamide derivatives are synthesized via simpler nucleophilic substitutions .

Pharmacological Implications: Fluorinated compounds like UNII-YS8VEM6ZWU generally exhibit enhanced metabolic stability compared to non-fluorinated analogs due to fluorine’s electronegativity and resistance to oxidative degradation . Sulfamide derivatives (e.g., CAS 232) may pose higher risks of CYP enzyme inhibition, limiting their therapeutic utility compared to UNII-YS8VEM6ZWU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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